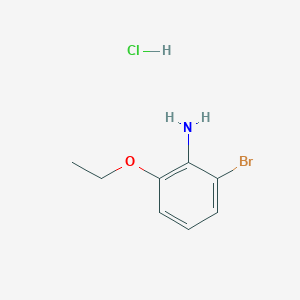

2-Bromo-6-ethoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-6-ethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKNXKXAIJCYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Aniline Chemistry

2-Bromo-6-ethoxyaniline (B1373255) hydrochloride belongs to the broader class of substituted anilines, which are foundational components in organic chemistry. Aniline (B41778), a benzene (B151609) ring attached to an amino group, can be modified by adding various functional groups at different positions on the ring, drastically altering its chemical properties and reactivity.

The specific substitution pattern of 2-Bromo-6-ethoxyaniline hydrochloride—a bromine atom and an ethoxy group positioned ortho to the amino group—is particularly noteworthy. The presence and placement of these substituents create a distinct electronic and steric environment around the aniline core.

The Amino Group (-NH2): This is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

The Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. Its presence offers a reactive handle for a multitude of chemical transformations.

The Ethoxy Group (-OC2H5): This is a strongly activating, ortho-, para-directing group that significantly increases the nucleophilicity of the aromatic ring.

The interplay of these groups dictates the molecule's reactivity. The steric hindrance provided by the two ortho substituents can influence the accessibility of the amino group and the adjacent ring positions, allowing for highly selective reactions. This controlled reactivity makes it a valuable tool for chemists aiming to build complex structures with precision.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1820686-63-2 beilstein-journals.org |

| Molecular Formula | C8H11BrClNO bldpharm.com |

| Molecular Weight | 252.54 g/mol beilstein-journals.orgbldpharm.com |

| IUPAC Name | 2-bromo-6-ethoxyaniline;hydrochloride |

Significance As a Strategic Intermediate in Organic Synthesis

The true value of 2-Bromo-6-ethoxyaniline (B1373255) hydrochloride lies in its role as a strategic intermediate. The bromine atom serves as a versatile functional group that can participate in a wide array of coupling reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Ortho-substituted anilines are recognized as crucial structural elements in many pharmacologically active compounds. The ability to use unprotected ortho-bromoanilines in Suzuki-Miyaura cross-coupling reactions is of significant interest as it simplifies synthetic routes by avoiding protection and deprotection steps. This makes the process more efficient and atom-economical. Research has demonstrated the successful coupling of various boronic esters with unprotected ortho-bromoanilines, tolerating a wide range of functional groups. nih.gov

The aniline (B41778) moiety itself can be readily transformed into other functional groups or used as a nucleophile in reactions to build larger molecular frameworks. For instance, substituted anilines are common precursors for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Overview of Research Directions and Scope

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings like benzene (B151609) derivatives. byjus.com In this process, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. byjus.comperlego.com For aniline and its derivatives, the amino group (-NH₂) is a potent activating group, meaning it increases the ring's reactivity and directs incoming electrophiles to the ortho and para positions. byjus.com

Direct Bromination Strategies

Direct bromination involves treating an aniline derivative with a brominating agent. The high reactivity of the aniline ring often makes it challenging to control the reaction to achieve mono-substitution, as di- and tri-bromo products can form readily. libretexts.org The synthesis of 2-bromo-6-ethoxyaniline would likely start from 2-ethoxyaniline. Various brominating agents can be employed for this transformation.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). nih.govnih.gov The choice of reagent and reaction conditions is crucial for controlling the extent of bromination. For instance, using a non-polar solvent like carbon disulfide can sometimes help in achieving mono-bromination, whereas using bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) from aniline. youtube.com

Table 1: Common Brominating Agents for Aromatic Compounds

| Reagent | Typical Conditions | Notes |

| Bromine (Br₂) in Acetic Acid | Room temperature | A classic method, can lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often at 0°C to room temperature | A milder and more selective source of electrophilic bromine. nih.gov |

| Copper(II) Bromide (CuBr₂) | Ionic liquid or other solvents, room temperature | Offers high regioselectivity, often favoring para-substitution. nih.gov |

| Potassium Bromide (KBr) with an Oxidant | Acidic medium (e.g., AcOH/H₂O) | An environmentally benign approach using inexpensive reagents. ccspublishing.org.cn |

Regioselective Control in Bromination Reactions

Controlling the position of substitution (regioselectivity) is a significant challenge in the synthesis of polysubstituted anilines. perlego.com The outcome is determined by the electronic and steric effects of the substituents already on the ring. perlego.com In the case of 2-ethoxyaniline, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are ortho-, para-directing activators. This competition can lead to a mixture of isomers.

Several strategies have been developed to achieve regioselective control:

Steric Hindrance: The bulkiness of existing groups can block electrophilic attack at adjacent positions. Attaching a large, temporary protecting group to the nitrogen atom can dampen its activating effect and sterically hinder the ortho positions, favoring substitution at the para position. youtube.com

Solvent Effects: The polarity of the solvent can markedly influence the regioselectivity of bromination reactions, particularly when using reagents like NBS. lookchem.comresearchgate.net By selecting an appropriate reaction medium, the isomeric ratio of the products can be tuned. lookchem.com

Catalyst Systems: The use of specific catalysts can direct the substitution to a particular position. For example, solid catalysts like zeolites can promote para-substitution due to shape-selectivity. ingentaconnect.comresearchgate.net Another approach involves using copper halides in ionic liquids, which has been shown to achieve high yields of para-brominated anilines under mild conditions. nih.gov Palladium-catalyzed reactions have also been developed to direct bromination to the meta-position, overcoming the natural ortho/para-directivity of the amino group. nih.govrsc.org

Nucleophilic Substitution Routes to Halogenated Anilines

An alternative to electrophilic substitution is nucleophilic aromatic substitution (SₙAr). This reaction involves a nucleophile displacing a leaving group (like a halide) on an aromatic ring. wikipedia.org For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.org

This strategy is particularly useful for synthesizing aniline analogues that are difficult to obtain through direct electrophilic attack. The synthesis could involve, for example, reacting a di-halogenated nitrobenzene (B124822) with ammonia (B1221849) or an amine. The nitro group activates the ring for nucleophilic attack and can later be reduced to form the desired aniline derivative. While less common for simple anilines, this method is valuable for creating highly substituted products. nih.gov For instance, chloroanilines have been shown to react with thiolates in polar, aprotic solvents to afford (phenylthio)anilines. lookchem.com

Advanced Synthetic Techniques

To address the limitations of traditional batch synthesis, such as long reaction times and safety concerns, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This method has become a popular tool because it often leads to dramatic reductions in reaction times, increased product yields, and cleaner product formation compared to conventional heating methods. mdpi.comnih.gov The efficient and uniform heating provided by microwaves can accelerate reaction kinetics and minimize the formation of side products. evitachem.com

This technique is highly applicable to the synthesis of substituted anilines. rsc.org For example, microwave-assisted nucleophilic aromatic substitution on activated aryl halides using aqueous ammonium (B1175870) hydroxide (B78521) has been reported as a high-yielding method that eliminates the need for organic solvents and metal catalysts. nih.govtandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical Example)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 6-12 hours) | Minutes (e.g., 10-20 minutes) evitachem.com |

| Energy Efficiency | Lower (heats vessel, then contents) | Higher (heats solvent/reagents directly) |

| Product Yield | Moderate to Good | Often higher due to reduced side reactions mdpi.com |

| Temperature Control | Slower response, potential for hotspots | Rapid and precise |

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a single batch. rsc.org This technology offers significant advantages for industrial-scale synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org

The halogenation of organic compounds is well-suited for continuous flow systems. nih.gov Key benefits include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. This is particularly important when using toxic and corrosive reagents like molecular bromine. In-line quenching of residual reagents can further enhance process safety. nih.gov

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hotspots and improving control over highly exothermic reactions.

Scalability and Consistency: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, rather than moving to larger, potentially more dangerous batch reactors. This leads to more consistent product quality.

Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps, where the output from one reactor is fed directly into the next. rsc.org This can involve reaction, workup, and purification in a single, integrated process, reducing manual handling and production time. acs.org

Green Chemistry Approaches and Sustainability Considerations

The application of green chemistry principles to the synthesis of 2-Bromo-6-ethoxyaniline hydrochloride and its analogues is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing. Research in this area focuses on developing methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. Key areas of improvement include the use of alternative solvents, development of eco-friendly catalytic systems for core reactions such as nitration, reduction, and halogenation, and the implementation of solvent-free reaction conditions.

A significant focus within the green synthesis of substituted anilines is the replacement of traditional, hazardous reagents with more benign alternatives. For instance, the reduction of nitroaromatics, a common step in aniline synthesis, traditionally uses stoichiometric metal reductants like iron or tin in acidic media, which generate large amounts of metallic waste. acsgcipr.orgscience-revision.co.ukstudymind.co.uk Green chemistry seeks to replace these with catalytic hydrogenation or transfer hydrogenation methods. acsgcipr.orgmdpi.com These catalytic processes offer high atom economy and produce water as the primary byproduct, significantly reducing waste. acsgcipr.org Catalysts often involve precious metals like palladium or platinum, but research is ongoing to develop more sustainable and cost-effective non-metallic catalysts. mdpi.com The use of H₂ as a reductant is considered more aligned with green chemistry principles due to the formation of water as a byproduct. mdpi.com

Similarly, the bromination of anilines, another key transformation, often employs hazardous reagents like liquid bromine. ccspublishing.org.cnrsc.org Greener alternatives that have been explored include oxidative bromination using potassium bromide with environmentally benign oxidants, and the use of solid-state bromination reagents to eliminate the need for solvents. ccspublishing.org.cnrsc.org These methods can offer higher selectivity and yield under milder conditions compared to traditional solution-phase reactions. rsc.org For example, the use of a ZnAl-BrO₃⁻-LDHs/KBr system allows for the selective bromination of anilines at ambient temperature in an acidic medium of acetic acid and water. ccspublishing.org.cn Another approach involves aerobic oxidative bromination using hydrobromic acid as the bromine source and molecular oxygen as the oxidant, which demonstrates high efficiency and atom economy. researchgate.netresearchgate.net The use of ionic liquids as solvents for the bromination of unprotected anilines with copper halides also presents a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.org

The choice of solvent is another critical aspect of green synthetic design. Many organic solvents are toxic, flammable, and contribute to air pollution. reddit.com Research into greener alternatives focuses on the use of water, supercritical fluids, or biodegradable solvents derived from renewable resources. reddit.commagnusgroup.org In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent-related waste. rsc.orgnih.gov For example, solid-state brominations of anilines have been shown to proceed with high yields and selectivities. rsc.org

The following interactive table summarizes a comparison of traditional versus greener approaches for key synthetic steps relevant to the synthesis of 2-Bromo-6-ethoxyaniline analogues.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Sustainability Advantages |

|---|---|---|---|

| Nitro Group Reduction | Stoichiometric metals (Fe, Sn) in strong acid | Catalytic hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation | Higher atom economy, reduced metal waste, water as a byproduct. acsgcipr.orgmdpi.com |

| Aromatic Bromination | Liquid bromine (Br₂) in halogenated solvents | Oxidative bromination (e.g., KBr/oxidant), solid-state bromination, or using HBr with O₂. ccspublishing.org.cnrsc.orgresearchgate.netresearchgate.net | Avoids hazardous liquid bromine, can be solvent-free, uses safer bromine sources. ccspublishing.org.cnrsc.org |

| Solvent Usage | Volatile organic compounds (VOCs) like benzene or chlorinated solvents | Water, supercritical CO₂, ionic liquids, or solvent-free conditions. rsc.orgbeilstein-journals.orgreddit.commagnusgroup.org | Reduced toxicity, flammability, and environmental pollution. reddit.com |

Furthermore, the development of one-pot syntheses and multi-component reactions contributes to the greening of synthetic routes by reducing the number of reaction steps, minimizing waste from intermediate purification, and saving energy and resources. beilstein-journals.org For instance, a green, multicomponent reaction of aromatic aldehydes, 2-cyclohexenone, and amines has been described to afford N-substituted anilines. beilstein-journals.org Another novel method involves the synthesis of substituted anilines from benzyl (B1604629) azides, which is amenable to large-scale preparation. chemrxiv.org

The ethoxylation process, relevant for introducing the ethoxy group, traditionally uses ethylene (B1197577) oxide, a hazardous substance. jiahua.com Greener approaches focus on using bio-based ethylene oxide, which can lead to surfactants and other chemicals that are 100% bio-based, thereby reducing the carbon footprint. coatingsworld.com While direct green ethoxylation methods for aniline derivatives are less commonly reported, the principles of using renewable feedstocks are applicable.

Reactions at the Bromine Atom

The carbon-bromine bond in 2-Bromo-6-ethoxyaniline is the most reactive site for transformations aimed at introducing new functional groups. The reactivity at this position can be exploited through several mechanistic pathways, including nucleophilic aromatic substitution and, more commonly, transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy carbanionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this intermediate. In a subsequent step, the leaving group departs, and the aromaticity of the ring is restored.

For an SNAr reaction to occur readily, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. beilstein-journals.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. beilstein-journals.org

In the case of 2-Bromo-6-ethoxyaniline, the molecule is not ideally suited for classical SNAr reactions. The ethoxy (-OEt) and amino (-NH2) groups are both electron-donating, which increases the electron density of the aromatic ring and destabilizes the negatively charged Meisenheimer complex that would form upon nucleophilic attack. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve substitution via this pathway, and such reactions are not commonly reported for this substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions

A more versatile and widely employed strategy for the functionalization of this compound involves transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a low-valent transition metal catalyst (commonly palladium), transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. researchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. wikipedia.org

2-Bromo-6-ethoxyaniline can serve as the organohalide partner in Suzuki-Miyaura couplings. The reaction with various arylboronic acids, in the presence of a palladium catalyst and a base, would lead to the formation of 2-aryl-6-ethoxyanilines. The base is crucial for the transmetalation step of the catalytic cycle. While specific studies on 2-Bromo-6-ethoxyaniline are not prevalent, research on the closely related 2,6-dibromoaniline demonstrates the feasibility of this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 100 | 95 |

| 4-Methylphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 100 | 96 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 100 | 62 |

| 2-Fluorophenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 100 | 94 |

Data is representative of Suzuki couplings with substituted bromoanilines and serves as a model for the reactivity of 2-Bromo-6-ethoxyaniline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and other N-heterocycles. nih.govnih.gov The development of specialized phosphine ligands has been critical to the broad applicability and high efficiency of this reaction. nih.gov

This compound can be used as the aryl halide component in Buchwald-Hartwig aminations to synthesize more complex diamine structures. The reaction involves the coupling of the bromoaniline with another amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base to deprotonate the amine nucleophile and facilitate the catalytic cycle. beilstein-journals.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine Coupling Partner | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 | XPhos | t-BuONa | Toluene | 100 |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 |

| Carbazole | [Pd(allyl)Cl]2 | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 |

| Diphenylamine | Pd2(dba)3 | XPhos | t-BuONa | Toluene | 100 |

This table presents general conditions for the Buchwald-Hartwig amination of aryl bromides, which are applicable to 2-Bromo-6-ethoxyaniline.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.com This reaction is a valuable method for the synthesis of substituted alkenes. masterorganicchemistry.com The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. libretexts.org

2-Bromo-6-ethoxyaniline can be employed as the aryl halide in Heck reactions to produce 6-ethoxy-2-vinylanilines. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (though ligand-free systems exist), and a base to neutralize the hydrogen halide generated in the reaction.

Table 3: General Conditions for Heck Reaction of Aryl Bromides

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)2 | Et3N | DMF | 100 | 70-90 |

| Methyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 80 | 80-95 |

| n-Butyl acrylate | Pd(OAc)2 | NaOAc | NMP | 120 | 75-90 |

| 1-Octene | PdCl2(PPh3)2 | KOAc | DMF | 100 | 60-80 |

The conditions listed are representative for Heck reactions involving aryl bromides and can be adapted for 2-Bromo-6-ethoxyaniline.

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of two aryl halides to form a biaryl. libretexts.org The reaction typically requires high temperatures and stoichiometric amounts of copper. libretexts.org Modern variations, often referred to as Ullmann-type reactions or Ullmann condensations, are broader in scope and can be used to form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds under milder, catalytic conditions. wikipedia.org These reactions can be used for both homo-coupling and cross-coupling.

In the context of 2-Bromo-6-ethoxyaniline, an Ullmann homocoupling reaction would yield a symmetrical 2,2'-bis(6-ethoxyaniline)biphenyl. This transformation is typically promoted by a copper catalyst, often in a polar, high-boiling solvent. More recent methods may employ palladium or nickel catalysts and can proceed under milder conditions.

Table 4: Illustrative Conditions for Ullmann Homocoupling of Aryl Bromides

| Catalyst/Promoter | Ligand (if any) | Base (if any) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Copper powder | None | None | DMF | 150 |

| CuI | 1,10-Phenanthroline | K2CO3 | DMSO | 120 |

| Pd(OAc)2 | None | K3PO4 | DMAc | 130 |

| Copper-bronze alloy | None | None | Sand (neat) | 200-220 |

This table provides examples of conditions used for Ullmann homocoupling reactions of aryl bromides, which could be applied to 2-Bromo-6-ethoxyaniline.

Reactions Involving the Amino Group

The amino (-NH₂) group is the most reactive site for many transformations of 2-bromo-6-ethoxyaniline. Its nucleophilic character and ability to form stable derivatives make it a focal point in synthetic strategies.

Condensation Reactions for Schiff Base Formation

The primary amino group of 2-bromo-6-ethoxyaniline readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step to yield the characteristic carbon-nitrogen double bond (-C=N-). These reactions are fundamental in synthetic organic chemistry for creating versatile intermediates.

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the deprotonated aniline attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is then eliminated to form the stable imine product.

The resulting Schiff bases are valuable in various fields, including the synthesis of biologically active compounds and as ligands in coordination chemistry.

| Reactant A (Aniline Derivative) | Reactant B (Carbonyl Compound) | Product Class |

|---|---|---|

| 2-Bromo-6-ethoxyaniline | Benzaldehyde | N-Benzylidene-2-bromo-6-ethoxyaniline |

| 2-Bromo-6-ethoxyaniline | Acetophenone | N-(1-phenylethylidene)-2-bromo-6-ethoxyaniline |

| 2-Bromo-6-ethoxyaniline | Salicylaldehyde | 2-(((2-bromo-6-ethoxyphenyl)imino)methyl)phenol |

Acylation and Sulfonylation Derivatizations

The nucleophilic amino group can be readily derivatized through acylation and sulfonylation. These reactions are often employed to protect the amino group, modify the electronic properties of the aromatic ring, or introduce new functionalities.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride) converts the amino group into an amide. This transformation is significant because the resulting acetanilide derivative is less activated towards electrophilic aromatic substitution compared to the free amine, allowing for more controlled reactions. The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

Sulfonylation: Similarly, reacting 2-bromo-6-ethoxyaniline with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are stable functional groups found in many pharmaceutical compounds. Recent methodologies, such as visible-light-mediated sulfonylation, offer mild conditions for these transformations. nih.govnih.govrsc.org

Reactions as a Nucleophile

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. In its deprotonated (free base) form, 2-bromo-6-ethoxyaniline can participate in various nucleophilic substitution and addition reactions. It can attack a wide range of electrophilic centers, including alkyl halides, epoxides, and Michael acceptors. This nucleophilicity is fundamental to its role as a building block in the synthesis of more complex molecules and heterocyclic systems.

Reactions at the Ethoxy Group

The ethoxy (-OCH₂CH₃) group on the aromatic ring is an ether linkage, which is generally stable and unreactive under many conditions. wikipedia.org Cleavage of the ether bond is possible but typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.comchemistrysteps.com The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide ion. chemistrysteps.com For an aryl-alkyl ether like 2-bromo-6-ethoxyaniline, the cleavage would occur at the ethyl-oxygen bond via an Sₙ2 mechanism, yielding 2-bromo-6-hydroxylaniline (a phenol) and ethyl halide, because cleavage of the aryl-oxygen bond is unfavorable. masterorganicchemistry.com

Oxidation and Reduction Pathways

Oxidation: The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of bromoanilines can proceed via a mechanism involving dimerization and coupling, potentially forming complex structures like brominated 4-amino-diphenylamines. researchgate.net The oxidation of p-bromoaniline with chromic acid has been shown to yield p,p′-dibromoazobenzene. researchgate.net The presence of the electron-donating amino and ethoxy groups makes the aromatic ring of 2-bromo-6-ethoxyaniline electron-rich and thus prone to oxidative processes, which can sometimes result in polymerization or the formation of quinone-like structures. mdpi.com

Reduction: The primary pathway for the reduction of 2-bromo-6-ethoxyaniline involves the bromine substituent. The carbon-bromine bond can be cleaved through catalytic hydrogenation, a process known as hydrodehalogenation. mdpi.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). organic-chemistry.org This method is often highly selective, allowing for the removal of the bromo group while leaving other functional groups, like the amino and ethoxy groups, intact. organic-chemistry.orgresearchwithrutgers.com This reductive dehalogenation is a useful synthetic tool for replacing the bromine atom with hydrogen. researchgate.netorganic-chemistry.org

Exploration of Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. As a primary amine, 2-bromo-6-ethoxyaniline is an excellent candidate for several well-known MCRs.

Ugi Reaction: This is a four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.org 2-Bromo-6-ethoxyaniline can serve as the amine component to produce highly substituted α-aminoacyl amide derivatives, which are valuable peptidomimetics in medicinal chemistry. rsc.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a series of steps culminating in an irreversible Mumm rearrangement. wikipedia.org

Strecker Reaction: The Strecker synthesis is a three-component reaction between an amine, a carbonyl compound, and a cyanide source (like hydrogen cyanide or potassium cyanide) to produce α-aminonitriles. mdpi.com These intermediates can then be hydrolyzed to form α-amino acids. 2-Bromo-6-ethoxyaniline can be utilized as the amine component in this versatile reaction.

The use of 2-bromo-6-ethoxyaniline in MCRs allows for the rapid generation of diverse and complex molecular libraries for applications in drug discovery and materials science.

| Multi-component Reaction | Key Reactants | Product Class |

|---|---|---|

| Ugi Reaction | 2-Bromo-6-ethoxyaniline, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides |

| Strecker Reaction | 2-Bromo-6-ethoxyaniline, Aldehyde/Ketone, Cyanide Source | α-Aminonitriles / α-Amino Acids |

| Mannich Reaction | 2-Bromo-6-ethoxyaniline, Aldehyde, Active Hydrogen Compound (e.g., Ketone) | β-Amino-carbonyl compounds |

Synthesis of Novel Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. 2-Bromo-6-ethoxyaniline serves as a key starting material for the construction of various heterocyclic scaffolds.

The amino group in 2-Bromo-6-ethoxyaniline is a pivotal functional group for the construction of nitrogen-containing heterocycles. Through reactions such as cyclocondensation and transition metal-catalyzed C-N bond formation, a variety of heterocyclic rings can be synthesized. For instance, it can be utilized in the synthesis of quinolines, indoles, and benzodiazepines, which are prevalent motifs in pharmacologically active compounds. The specific reaction pathways and the resulting heterocyclic systems are detailed in the table below.

| Heterocyclic System | Synthetic Strategy | Reagents and Conditions |

| Substituted Quinolines | Friedländer Annulation | Reaction with α,β-unsaturated ketones in the presence of an acid catalyst. |

| Indole Derivatives | Fischer Indole Synthesis | Reaction with ketones or aldehydes under acidic conditions to form a hydrazone intermediate, followed by cyclization. |

| Benzodiazepine Scaffolds | Condensation Reactions | Reaction with β-amino ketones or their derivatives, leading to the formation of the seven-membered diazepine ring. |

This table presents common synthetic strategies for the formation of nitrogen-containing heterocycles from aniline derivatives like 2-Bromo-6-ethoxyaniline.

The presence of both a bromo group and an amino group in 2-Bromo-6-ethoxyaniline allows for its use in the synthesis of fused polycyclic aromatic compounds through intramolecular cyclization reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to form a new carbon-nitrogen bond, leading to the formation of a new ring fused to the initial benzene ring. These polycyclic aromatic structures are of interest for their potential applications in organic electronics.

Development of Advanced Materials and Functional Molecules

In the realm of materials science, this compound is a precursor for the synthesis of functional organic molecules with tailored electronic and optical properties. These molecules find applications in various organic electronic devices.

Substituted anilines are foundational components in the synthesis of organic semiconducting materials. The ability to introduce various functional groups onto the aniline core allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Derivatives of 2-Bromo-6-ethoxyaniline can be designed and synthesized to act as p-type, n-type, or ambipolar semiconductors in organic field-effect transistors (OFETs).

In the field of organic optoelectronics, aniline derivatives are crucial for developing materials for hole transport layers (HTLs) in OLEDs and as donor materials in the active layer of OPVs. The electron-rich nature of the 2-Bromo-6-ethoxyaniline core, when appropriately functionalized, can facilitate efficient hole injection and transport. Furthermore, its derivatives can be incorporated into conjugated polymers or small molecules designed to absorb light effectively and generate charge carriers in OPVs.

| Device Application | Role of 2-Bromo-6-ethoxyaniline Derivatives | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Hole Transport Layer (HTL) Materials | High hole mobility, suitable HOMO level for efficient hole injection from the anode. |

| Organic Photovoltaics (OPVs) | Donor Materials in the Active Layer | Broad absorption in the solar spectrum, appropriate energy levels for efficient charge separation at the donor-acceptor interface. |

This table summarizes the roles and desired properties of 2-Bromo-6-ethoxyaniline derivatives in OLEDs and OPVs.

This compound: A Versatile Building Block in Chemical Synthesis

The hydrochloride salt of 2-bromo-6-ethoxyaniline is a substituted aniline derivative characterized by the presence of a bromine atom and an ethoxy group on the aniline ring. This specific arrangement of functional groups imparts unique reactivity to the molecule, positioning it as a valuable intermediate and building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its utility stems from the ability of its functional groups—the amino, bromo, and ethoxy moieties—to participate in a wide range of chemical transformations.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Reaction Path Hamiltonian (RPH) Approaches

The Reaction Path Hamiltonian (RPH) is a powerful theoretical framework used to study the dynamics of chemical reactions. It models a reaction as a progression along a one-dimensional path, known as the minimum energy path (MEP), on a multi-dimensional potential energy surface. This path connects reactants, transition states, and products. The RPH approach then considers vibrations orthogonal to this path, allowing for an analysis of how energy flows between different vibrational modes during the reaction.

For a hypothetical reaction involving 2-Bromo-6-ethoxyaniline (B1373255), such as an N-acylation or an electrophilic aromatic substitution, the RPH model would first identify the lowest energy route for the transformation. This involves calculating the potential energy of the system at various points along the reaction coordinate. The transition state, the highest energy point on the MEP, is of particular interest as it represents the kinetic barrier to the reaction.

Key parameters derived from an RPH analysis would include:

The potential energy profile: This maps the energy of the system as a function of the reaction coordinate.

Vibrational frequencies: Both along the reaction path and orthogonal to it. Changes in these frequencies indicate how the molecular structure is evolving.

Curvature of the reaction path: High curvature can enhance the coupling between the reaction coordinate and orthogonal vibrational modes, facilitating energy transfer and influencing reaction dynamics.

An illustrative data table for a hypothetical reaction could be structured as follows to represent the kind of data generated from an RPH analysis.

| Reaction Coordinate | Potential Energy (kcal/mol) | Key Vibrational Frequencies (cm⁻¹) | Path Curvature (amu⁻¹/²·bohr⁻¹) |

| Reactant | 0.0 | 3450 (N-H stretch), 1600 (C=C stretch) | 0.0 |

| Transition State | 15.2 | 1550i (imaginary frequency), 1610 (C=C stretch) | 0.8 |

| Product | -5.4 | 3300 (N-H stretch, amide), 1680 (C=O stretch) | 0.0 |

This table is illustrative and does not represent actual experimental or calculated data for 2-Bromo-6-ethoxyaniline hydrochloride.

Analysis of Electronic, Geometrical, and Dynamical Changes

A comprehensive theoretical investigation goes beyond the energy profile to analyze the detailed changes in electronic structure, molecular geometry, and dynamics throughout a reaction.

Electronic Changes: The electronic structure of this compound would be analyzed using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into:

Charge distribution: How the partial atomic charges on the nitrogen, bromine, and carbon atoms change as the molecule proceeds from reactant to product. For instance, during a reaction at the amine group, the charge on the nitrogen atom would be expected to become less negative or even positive.

Bond order: The strength and nature of chemical bonds (e.g., the C-N bond or the C-Br bond) can be quantified. This helps in understanding which bonds are breaking and which are forming.

Orbital interactions: Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the key electronic interactions that drive the reaction.

Geometrical Changes: As a reaction progresses, the geometry of the molecule changes. Key geometrical parameters that would be monitored for this compound include:

Bond lengths: For example, the C-N bond length would shorten in a reaction that increases its double-bond character.

Bond angles: The angles around the nitrogen atom or the aromatic ring carbons would shift to accommodate new bonds or steric interactions.

Dihedral angles: The orientation of the ethoxy group relative to the aniline (B41778) ring might change, which could have significant energetic consequences.

The following table illustrates the type of data that would be analyzed for geometrical changes in a hypothetical reaction.

| Molecular State | C-N Bond Length (Å) | C-Br Bond Length (Å) | H-N-C Bond Angle (°) |

| Reactant | 1.39 | 1.90 | 112.0 |

| Transition State | 1.45 | 1.92 | 118.5 |

| Product | 1.35 | 1.90 | 121.0 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Dynamical Changes: Molecular dynamics simulations can provide a time-resolved picture of the reaction. By simulating the trajectories of the atoms, it is possible to understand the short-lived intermediates and the influence of solvent molecules. These simulations can reveal whether a reaction proceeds directly from the transition state to the product or if it involves intermediate states and bifurcations on the potential energy surface.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of polysubstituted anilines, such as 2-Bromo-6-ethoxyaniline (B1373255), is a focal point for the development of innovative catalytic systems. While traditional methods for preparing anilines often involve nitration followed by reduction, contemporary research is geared towards more direct and selective approaches. youtube.com One promising area is the use of palladium-catalyzed reactions, which have shown efficacy in the synthesis of highly functionalized indoles from ortho-haloanilines. nih.gov Specifically, palladium-catalyzed ortho-halogenation of arylnitriles demonstrates the potential for regioselective synthesis. organic-chemistry.org

Design of New Derivatives with Enhanced Functionality

The core structure of 2-Bromo-6-ethoxyaniline hydrochloride provides a versatile scaffold for the design and synthesis of new derivatives with enhanced or specialized functionalities. The presence of the bromo, ethoxy, and amino groups offers multiple sites for chemical modification. For instance, the amino group can be readily derivatized to introduce a wide range of functional moieties.

The synthesis of ortho-functionalized aniline (B41778) derivatives is a significant area of interest in medicinal chemistry and materials science. nih.govresearchgate.net Research in this domain aims to create molecules with tailored electronic, optical, or biological properties. By strategically modifying the 2-Bromo-6-ethoxyaniline structure, it may be possible to develop novel compounds for applications in pharmaceuticals, agrochemicals, and functional materials. nih.gov Multicomponent reactions (MCRs) represent a powerful tool for efficiently generating libraries of such functionalized molecules from simple starting materials. rug.nl

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. These computational tools can significantly accelerate the research and development process by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic pathways. researchgate.netrjptonline.org

For this compound, AI and ML algorithms could be employed to:

Predict reaction performance: Machine learning models, such as random forests, have been successfully used to predict the yield of C-N cross-coupling reactions. princeton.edu Similar models could be developed to optimize the synthesis of this compound and its derivatives.

Discover new catalysts: AI can screen vast numbers of potential catalysts and ligand combinations to identify the most effective systems for specific transformations.

Predict properties of new derivatives: By training models on existing data, it is possible to predict the physicochemical and biological properties of novel derivatives of 2-Bromo-6-ethoxyaniline, guiding the design of molecules with desired functionalities. acs.orgnih.gov

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The goal is to develop processes that are more environmentally friendly, using less hazardous substances and generating minimal waste. For the synthesis of substituted anilines, this includes moving away from stoichiometric reagents and harsh reaction conditions. semanticscholar.orgnih.gov

Future research on the synthesis of this compound will likely focus on:

Developing catalytic methods: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. epa.gov

Utilizing greener solvents: Exploring the use of more benign solvents or even solvent-free reaction conditions.

Improving atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. One-pot synthesis and multicomponent reactions are attractive strategies in this regard. nih.gov

Selective monoalkylation of amines: Developing greener methods for amine functionalization, which is a key step in creating derivatives. chemrxiv.org

Advanced Applications in Interdisciplinary Fields

The unique substitution pattern of this compound makes it and its potential derivatives valuable building blocks for a range of applications in interdisciplinary fields. Aniline and its derivatives are crucial intermediates in the production of pharmaceuticals, dyes, polymers, and agrochemicals. researchgate.netknowde.com

Future research could explore the application of this compound derivatives in:

Medicinal Chemistry: As precursors for the synthesis of biologically active molecules. The specific arrangement of substituents could lead to novel compounds with interesting pharmacological profiles.

Materials Science: In the development of functional materials such as organic light-emitting diodes (OLEDs), sensors, and polymers. The electronic properties of functionalized anilines can be tuned by modifying their molecular structure. mdpi.com

Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.

The continued exploration of this compound and its derivatives, guided by the principles of modern chemical research, holds the promise of significant scientific and technological advancements.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2-Bromo-6-ethoxyaniline |

| ortho-haloanilines |

| arylnitriles |

| anilines |

| indoles |

| 4-methylaniline |

| nitrobenzene (B124822) |

Properties of this compound

| Property | Value | Source |

| CAS Number | 1820686-63-2 | sigmaaldrich.comcrysdotllc.com |

| Molecular Formula | C8H11BrClNO | crysdotllc.com |

| Molecular Weight | 252.54 g/mol | sigmaaldrich.comcrysdotllc.com |

| IUPAC Name | 2-bromo-6-ethoxyaniline;hydrochloride | sigmaaldrich.com |

| MDL Number | MFCD27981308 | sigmaaldrich.comcrysdotllc.com |

Q & A

Q. How can researchers validate the compound’s role as a kinase inhibitor in cellular assays?

- Methodological Answer :

- Western Blotting : Detect phosphorylation levels of target kinases (e.g., EGFR).

- Flow Cytometry : Assess cell cycle arrest or apoptosis in treated vs. control groups.

- IC Determination : Dose-response curves using ATP-competitive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.